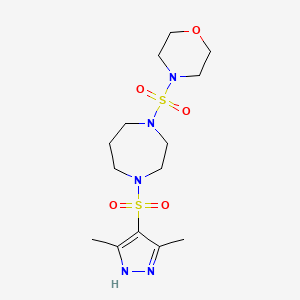

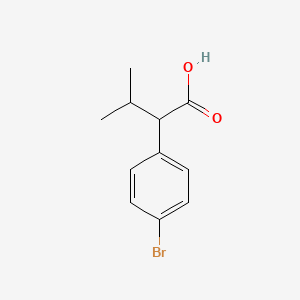

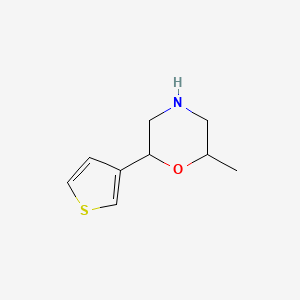

2-Methyl-6-(thiophen-3-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “2-Methyl-6-(thiophen-3-yl)morpholine”, often involves heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis

The molecular weight of “this compound” is 169.25 . More detailed structural analysis would require specific spectroscopic data which is not available from the current search results.Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, are synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique

Selective Recognition of Pd2+ Ions

Researchers have developed novel chemosensors, specifically 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L1) and 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L2), for the selective identification of toxic Pd2+ ions. These compounds exhibit selective fluorescence turn-off performances for Pd2+ ions among various metal ions, offering a potent solution for detecting this highly toxic substance in methanol with very low limits of detection. The stability and notable sensing abilities of these chemosensors for Pd2+ ions highlight their potential for practical applications in environmental and health-related fields (Shally et al., 2020).

Luminescence Properties in Organic Light-Emitting Diode (OLED)

A study on homoleptic cyclometalated iridium complexes with the general structure Ir(III)(C-N)(3) revealed significant insights into their luminescence properties. These complexes showed promising quantum yields of phosphorescence and emission peaks, making them highly suitable for application in organic light-emitting diodes (OLEDs). Particularly, a complex used as a phosphorescent dopant in an OLED device demonstrated very high efficiency and pure-red emission, indicating its potential for advanced display and lighting technologies (Tsuboyama et al., 2003).

QSAR Analysis of Antioxidant Activity

QSAR analysis was conducted on new derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl] propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, which unveiled significant insights into their molecular structure and antioxidant activities. The study demonstrated correlations between various molecular descriptors and antioxidant activity levels, offering a theoretical foundation for the de novo design of new potential antioxidants (Drapak et al., 2019).

Orientations Futures

Thiophene-based analogs, including “2-Methyl-6-(thiophen-3-yl)morpholine”, have been the subject of increasing scientific interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that future research may continue to explore the synthesis and applications of these compounds in various fields.

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-6-(thiophen-3-yl)morpholine is QcrB, a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .

Mode of Action

This compound interacts with its target, QcrB, by binding to it. This binding inhibits the function of the menaquinol cytochrome c oxidoreductase, thereby disrupting the process of oxygen-dependent respiration .

Biochemical Pathways

The inhibition of the menaquinol cytochrome c oxidoreductase by this compound affects the electron transport chain, a crucial biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source.

Result of Action

The molecular effect of this compound’s action is the inhibition of the menaquinol cytochrome c oxidoreductase, leading to disruption of the electron transport chain . On a cellular level, this results in decreased ATP production, which can lead to cell death due to energy deprivation.

Analyse Biochimique

Biochemical Properties

It is known that thiophene derivatives, such as 2-Methyl-6-(thiophen-3-yl)morpholine, have been shown to exhibit a variety of biological effects .

Cellular Effects

Thiophene derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-methyl-6-thiophen-3-ylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-7-4-10-5-9(11-7)8-2-3-12-6-8/h2-3,6-7,9-10H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKONACANKCVGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

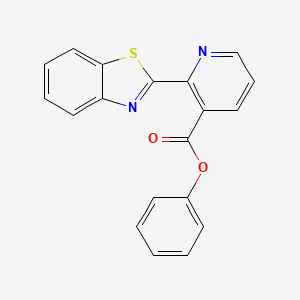

![2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2631691.png)

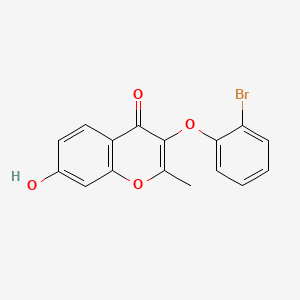

![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)

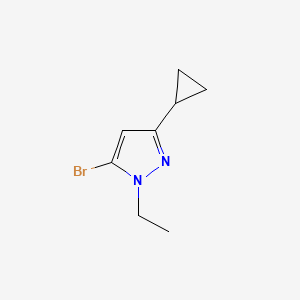

![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)